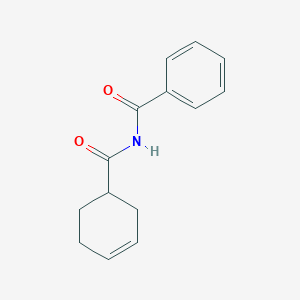
1-(2-Ethoxyethyl)cyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)cyclobut-1-ene is an organic compound featuring a cyclobutene ring substituted with a 2-ethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyethyl)cyclobut-1-ene can be achieved through several methods. One common approach involves the reaction of cyclobutene with 2-ethoxyethanol in the presence of a strong acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxyethyl)cyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can yield cyclobutane derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)cyclobut-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyethyl)cyclobut-1-ene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems and industrial processes.
Comparaison Avec Des Composés Similaires
Cyclobutene: A simpler analog without the ethoxyethyl group.
Cyclobutanone: An oxidized derivative of cyclobutene.
1-(2-Hydroxyethyl)cyclobut-1-ene: A similar compound with a hydroxyethyl group instead of an ethoxyethyl group.
Uniqueness: 1-(2-Ethoxyethyl)cyclobut-1-ene is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
114310-77-9 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)cyclobutene |
InChI |
InChI=1S/C8H14O/c1-2-9-7-6-8-4-3-5-8/h4H,2-3,5-7H2,1H3 |
Clé InChI |
KBGDDBDFNSSFMR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC1=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


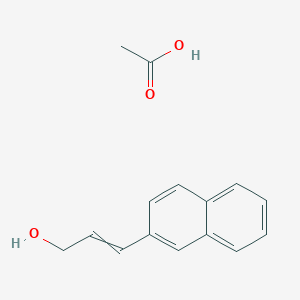
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
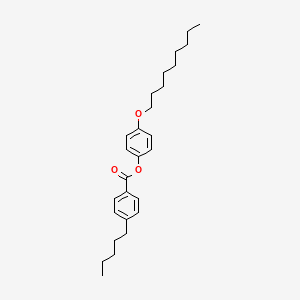

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
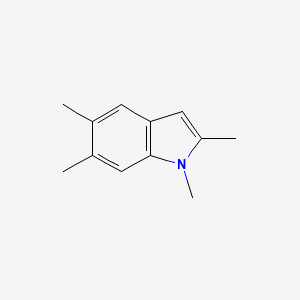
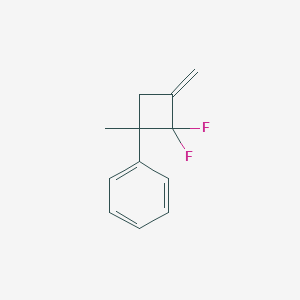
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

